15(R)-15-methyl Prostaglandin D2

Eosinophil biology Allergic inflammation GPCR pharmacology

15(R)-15-Methyl Prostaglandin D2 (15(R)-15-methyl PGD2, CAS 210978-26-0) is a metabolically stable synthetic analog of prostaglandin D2 (PGD2). PGD2 is an endogenous eicosanoid that regulates sleep, body temperature, platelet aggregation, and vascular smooth muscle relaxation through two distinct G protein-coupled receptors: DP1 and CRTH2/DP2.

Molecular Formula C21H34O5
Molecular Weight 366.5 g/mol
CAS No. 210978-26-0
Cat. No. B153735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name15(R)-15-methyl Prostaglandin D2
CAS210978-26-0
Synonyms15(R)-15-methyl PGD2
Molecular FormulaC21H34O5
Molecular Weight366.5 g/mol
Structural Identifiers
SMILESCCCCCC(C)(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)O)O
InChIInChI=1S/C21H34O5/c1-3-4-9-13-21(2,26)14-12-17-16(18(22)15-19(17)23)10-7-5-6-8-11-20(24)25/h5,7,12,14,16-18,22,26H,3-4,6,8-11,13,15H2,1-2H3,(H,24,25)/b7-5-,14-12+/t16-,17-,18+,21-/m1/s1
InChIKeyCTXLUMAOXBULOZ-BKVRKCTKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

15(R)-15-Methyl Prostaglandin D2 (CAS 210978-26-0): A Potent, Metabolically Stable CRTH2/DP2 Selective Agonist for Prostanoid Receptor Research


15(R)-15-Methyl Prostaglandin D2 (15(R)-15-methyl PGD2, CAS 210978-26-0) is a metabolically stable synthetic analog of prostaglandin D2 (PGD2) . PGD2 is an endogenous eicosanoid that regulates sleep, body temperature, platelet aggregation, and vascular smooth muscle relaxation through two distinct G protein-coupled receptors: DP1 and CRTH2/DP2 [1]. Unlike native PGD2, which activates both DP1 and DP2 receptors, 15(R)-15-methyl PGD2 exhibits pronounced selectivity for the CRTH2/DP2 receptor with minimal DP1 activation, making it a preferred pharmacological tool for dissecting DP2-specific signaling pathways .

Why 15(R)-15-Methyl Prostaglandin D2 Cannot Be Substituted with PGD2 or Alternative Prostaglandin Analogs


Generic substitution of 15(R)-15-methyl PGD2 with native PGD2 or related prostaglandin analogs introduces confounding variables that compromise experimental reproducibility and data interpretation. Native PGD2 is rapidly metabolized in vivo and in vitro via the 15-hydroxyprostaglandin dehydrogenase pathway, leading to unpredictable bioavailability and ambiguous concentration-response relationships . More critically, PGD2 is a dual DP1/DP2 agonist, making it unsuitable for experiments requiring selective interrogation of the CRTH2/DP2 pathway . Similarly, the 15(S)-epimer (15(S)-15-methyl PGD2, CAS 85280-90-6) exhibits a fundamentally different pharmacological profile, including vasoconstriction and enhanced antifertility activity, precluding its use as an interchangeable DP2 tool compound . These differences underscore the necessity of using the specific compound, 15(R)-15-methyl PGD2, for DP2-selective investigations.

15(R)-15-Methyl Prostaglandin D2: Quantitative Differentiation Evidence vs. PGD2 and Related Analogs


CRTH2/DP2 Receptor Potency: 15(R)-15-Methyl PGD2 Exhibits 3-5 Fold Greater Potency than Native PGD2 in Human Eosinophil Functional Assays

15(R)-15-methyl PGD2 demonstrates consistently higher potency than native PGD2 in activating CRTH2/DP2 receptor-mediated functional responses in human eosinophils [1]. The compound achieves lower EC50 values across three independent functional readouts: CD11b expression, actin polymerization, and chemotaxis [2].

Eosinophil biology Allergic inflammation GPCR pharmacology Prostanoid signaling

DP1 vs. DP2 Selectivity: 15(R)-15-Methyl PGD2 Demonstrates >7,000-Fold Functional Selectivity for CRTH2/DP2 Over DP1 Receptor

A critical differentiation for CRTH2/DP2 research is the minimization of confounding DP1 receptor activation. 15(R)-15-methyl PGD2 exhibits negligible DP1 agonist activity, with an EC50 value for DP1-mediated platelet cAMP increase greater than 10 μM . In contrast, native PGD2 potently activates both DP1 and DP2 receptors, while the 15(S)-epimer (15(S)-15-methyl PGD2) produces vasoconstriction and increased blood pressure—effects not observed with the 15(R) isomer .

Receptor selectivity GPCR signaling Platelet biology Pharmacological tool validation

Metabolic Stability: 15-Methyl Modification Confers Resistance to 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) Degradation

Native PGD2 is rapidly inactivated in vivo by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which oxidizes the 15(S)-hydroxyl group to a 15-keto metabolite, followed by reduction of the Δ13 double bond . The 15-methyl substitution in 15(R)-15-methyl PGD2 blocks this primary metabolic pathway, conferring enhanced stability . While specific t½ improvement values are not publicly available as direct comparative pharmacokinetic data, this structural modification is a well-established approach in prostaglandin medicinal chemistry for extending compound half-life and improving experimental utility in longer-term assays .

Metabolic stability In vivo pharmacology Eicosanoid metabolism Compound longevity

Functional Validation: 15(R)-15-Methyl PGD2 Fails to Activate Anti-Enteropooling Effect, Confirming DP2-Mediated Pathways Distinct from DP1

In a functional in vivo model of intestinal fluid secretion (enteropooling), the selective CRTH2/DP2 agonist 15(R)-15-methyl-PGD2 was without effect, whereas the DP1-selective agonist BW245C dose-dependently inhibited enteropooling [1]. This negative result provides critical functional validation that the anti-enteropooling effect of PGD2 is mediated exclusively through the DP1 receptor and not CRTH2/DP2, confirming the utility of 15(R)-15-methyl PGD2 as a selective tool for pathway discrimination [2].

Gastrointestinal pharmacology In vivo receptor validation DP1/DP2 pathway discrimination Prostanoid function

Optimal Research Applications for 15(R)-15-Methyl Prostaglandin D2 (CAS 210978-26-0) Based on Quantitative Differentiation Evidence


Selective CRTH2/DP2 Pathway Activation in Eosinophil and Th2 Cell Functional Studies

Researchers investigating allergic inflammation, asthma, or Th2-mediated immune responses should select 15(R)-15-methyl PGD2 when CRTH2/DP2 receptor activation must be isolated from confounding DP1 signaling. With DP2 functional EC50 values of 1.4-3.8 nM in human eosinophils and >7,000-fold selectivity over DP1 [1], this compound provides unambiguous DP2-specific readouts in assays measuring eosinophil chemotaxis, CD11b expression, or actin polymerization. The 3-5 fold greater potency relative to native PGD2 also reduces the required compound concentration, minimizing solvent-related artifacts [2].

In Vivo and Extended-Duration In Vitro Studies Requiring Enhanced Compound Stability

Experiments with longer incubation times (>2-4 hours) or in vivo administration should utilize 15(R)-15-methyl PGD2 rather than native PGD2 due to the metabolic stability conferred by the 15-methyl modification. Native PGD2 undergoes rapid inactivation via the 15-PGDH pathway, leading to declining effective concentrations and unpredictable bioavailability in extended assays [1]. The 15-methyl substitution blocks this primary degradation route, ensuring consistent DP2 receptor activation throughout the experimental timeline. This stability advantage is particularly relevant for overnight incubations, chronic treatment paradigms, or studies requiring sustained receptor engagement [2].

Pharmacological Dissection of DP1-Mediated vs. DP2-Mediated Physiological Functions

Studies aimed at assigning specific physiological or pathophysiological functions to DP1 versus DP2 receptors require a selective agonist. 15(R)-15-methyl PGD2 serves this purpose as a validated DP2-selective agonist that does not activate DP1-mediated pathways, as demonstrated in the enteropooling model where it showed no effect while DP1 agonists produced significant responses [1]. In contrast, the 15(S)-epimer (15(S)-15-methyl PGD2) produces vasoconstriction and increased blood pressure with reduced antiplatelet activity [2], making it unsuitable for DP2-selective investigations. Researchers should select the 15(R) isomer specifically for clean DP2 receptor pharmacology.

GPCR Screening and CRTH2/DP2 Antagonist Validation Assays

In drug discovery programs targeting the CRTH2/DP2 receptor for allergic and inflammatory diseases, 15(R)-15-methyl PGD2 provides a robust, selective agonist for antagonist screening and validation. Its consistent potency across multiple functional readouts (EC50 range: 1.4-3.8 nM) and demonstrated selectivity over DP1 enable reliable determination of antagonist IC50 values without confounding DP1-mediated counter-signaling [1]. The compound has been successfully employed in assays validating the DP2 antagonist AZD1981, where it was used at 150 pM to stimulate DP2-mediated effects subsequently blocked by the antagonist [2]. This validated use case supports the compound's suitability for high-throughput screening and lead optimization campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 15(R)-15-methyl Prostaglandin D2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.